Product packaging for 21-Chloroprogesterone(Cat. No.:CAS No. 26987-64-4)

21-Chloroprogesterone

Cat. No.: B1202237
CAS No.: 26987-64-4
M. Wt: 348.9 g/mol
InChI Key: YYGHYPOZSPWGOH-YFWFAHHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

21-Chloroprogesterone is a synthetic chlorinated steroid analog designed for biochemical research. Its primary research value lies in its function as a selective, mechanism-based inactivator of specific cytochrome P450 enzymes involved in steroid hormone biosynthesis . Studies on similar 21-chlorinated steroids have demonstrated that these compounds can cause a time- and NADPH-dependent irreversible loss of enzyme activity, particularly targeting progesterone 21-hydroxylase . This mechanism makes this compound a valuable tool for investigating the pathways and regulation of steroidogenesis in vitro, helping to elucidate the complex metabolism of progesterone and the roles of specific P450 isoforms in the adrenal glands and liver . By selectively inhibiting these key enzymes, researchers can probe the biochemical underpinnings of steroid-related disorders and explore the architecture of enzyme active sites. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29ClO2 B1202237 21-Chloroprogesterone CAS No. 26987-64-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26987-64-4

Molecular Formula

C21H29ClO2

Molecular Weight

348.9 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-chloroacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29ClO2/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

YYGHYPOZSPWGOH-YFWFAHHUSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)CCl)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CCl)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CCl)CCC4=CC(=O)CCC34C

Synonyms

21-chloroprogesterone

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 21 Chloroprogesterone

Regioselective Synthesis of 21-Chloroprogesterone from Precursors

The targeted synthesis of this compound hinges on the selective introduction of a chlorine atom at the C-21 position of a suitable progesterone (B1679170) precursor. This requires precise control over reaction conditions to avoid unwanted side reactions at other positions on the steroid skeleton.

Optimization of Halogenation Protocols at the C-21 Position

The direct and regioselective chlorination of the C-21 position of progesterone is a challenging task. An improved method for the synthesis of this compound involves the use of mesyl chloride. psu.edugoogle.com In one described procedure, deoxycorticosterone is treated with methanesulfonyl chloride in pyridine (B92270) at low temperatures (0-5°C). psu.edu This reaction initially forms a 21-mesylate intermediate. Depending on the reaction conditions, this intermediate can then be converted to this compound. psu.edu For instance, the mesylation of deoxycorticosterone can yield this compound, and the conditions can be finetuned to favor the formation of the chloro derivative. psu.edu

Another approach to halogenation at the C-21 position involves the use of N-bromosuccinimide (NBS) for bromination, which can then be displaced. researchgate.net While this method is primarily for bromination, similar principles of radical initiation can be applied to chlorination, often requiring optimization of initiators and reaction times to achieve high yields and selectivity. researchgate.net The use of light-induced reactions with reagents like N-chlorosuccinimide (NCS) in solvents such as acetonitrile (B52724) provides an alternative to traditional methods that often use hazardous chlorinated solvents. researchgate.net

PrecursorReagentConditionsProductReference
DeoxycorticosteroneMethanesulfonyl chloride, Pyridine0-5°CThis compound (via mesylate) psu.edu
Progesterone derivativeN-Chlorosuccinimide (NCS), InitiatorLight, AcetonitrileThis compound researchgate.net

Derivatization Strategies Utilizing the 21-Chloro Moiety

The reactive 21-chloro group is a versatile handle for introducing a wide array of functionalities onto the progesterone scaffold, leading to the synthesis of diverse and valuable steroid derivatives.

Synthesis of 21-Iodoprogesterone and Other 21-Halo Analogues

The 21-chloro group in this compound can be readily displaced by other halogens through nucleophilic substitution reactions. A common method to synthesize 21-iodoprogesterone is the Finkelstein reaction, where this compound is treated with sodium iodide in a suitable solvent like acetone. psu.edu This reaction proceeds via an SN2 mechanism, with the iodide ion displacing the chloride. This method has been successfully used to prepare radioiodinated steroids for imaging studies by employing sodium iodide-125. psu.edu Similarly, other 21-halo analogues can be prepared by using the appropriate halide salts. The synthesis of 21-bromo derivatives can be achieved from the corresponding 21-hydroxy precursor by treatment with hydrogen bromide and bromine in acetic acid.

Starting MaterialReagentProductReference
This compoundSodium Iodide (NaI) in Acetone21-Iodoprogesterone psu.edu
Pregnane-3α,17α-diol-11,20-dione 3-monoacetateHBr, Br2 in Acetic Acid21-Bromo derivative

Preparation of Affinity Labeling Reagents from this compound

The electrophilic nature of the carbon bearing the chlorine atom makes this compound and its derivatives excellent candidates for use as affinity labeling reagents. These reagents can form covalent bonds with nucleophilic residues (like cysteine, histidine, or lysine) in the active sites of enzymes or receptor binding pockets, allowing for the identification and characterization of these proteins. acs.org For instance, this compound itself can act as an affinity-labeling corticoid. google.comresearchgate.netresearchgate.net More complex affinity labels have been synthesized from related 21-halo steroids. For example, dexamethasone (B1670325) 21-bromoacetate and dexamethasone 21-iodoacetate were prepared from dexamethasone, demonstrating the utility of the 21-halo functionality in creating probes for glucocorticoid receptors. researchgate.netpsu.edu The synthesis of such reagents often involves the reaction of the 21-hydroxy precursor with a suitable acyl halide or anhydride. researchgate.net

Multi-Step Synthesis of Complex Steroid Intermediates Featuring this compound

This compound serves as a valuable building block in the multi-step synthesis of more complex and biologically active steroids. youtube.comd-nb.inforesearchgate.net The 21-chloro group can be displaced by a variety of nucleophiles to introduce different functional groups, or it can be removed reductively. These multi-step sequences allow for the construction of steroid derivatives with highly specific structures and functions. For example, the development of halogenated steroids as probes for steroid hydroxylases like CYP17A1 and CYP21A2 often starts from precursors that can be converted to 21-halo derivatives. nih.govacs.org These syntheses can involve a series of protection, functionalization, and deprotection steps to achieve the desired target molecule. nih.gov The modular nature of these synthetic approaches allows for the creation of libraries of compounds for screening and drug discovery purposes. d-nb.info

Mechanistic Studies of this compound Formation and Reactivity

The formation and subsequent reactions of this compound are governed by the principles of nucleophilic substitution at a carbon alpha to a carbonyl group.

Mechanism of Formation: The synthesis of this compound from deoxycorticosterone mesylate is a prime example of a nucleophilic substitution reaction. The mechanism involves two key steps:

Mesylation: The 21-hydroxyl group of deoxycorticosterone attacks methanesulfonyl chloride, forming a 21-mesylate intermediate and pyridinium (B92312) hydrochloride. The mesylate group is an excellent leaving group.

Nucleophilic Attack: The chloride ion (Cl⁻), present from the pyridinium hydrochloride salt, then acts as a nucleophile. It attacks the electrophilic C-21 carbon, displacing the mesylate group to yield this compound.

This process follows a bimolecular nucleophilic substitution (SN2) mechanism. jove.combyjus.comlibretexts.org

Mechanism of Reactivity: The reactivity of this compound as an electrophile is also explained by the SN2 mechanism. Several factors make the C-21 carbon particularly susceptible to nucleophilic attack:

Inductive Effect: The adjacent C-20 carbonyl group is strongly electron-withdrawing. This inductive effect polarizes the C-21-Cl bond, increasing the partial positive charge (δ+) on the C-21 carbon and making it more electrophilic. nih.gov

Steric Accessibility: The C-21 position is a primary carbon, which is sterically unhindered, favoring the backside attack characteristic of an SN2 reaction. byjus.com

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution.

The reaction pathway is a concerted, one-step process where the nucleophile attacks the C-21 carbon at the same time as the carbon-chlorine bond breaks. libretexts.org This leads to an inversion of configuration at the reaction center, though this is not relevant for the achiral CH₂Cl group.

It is important to note that the SN1 pathway is highly unfavorable for α-haloketones like this compound. jove.com An SN1 reaction would require the formation of a carbocation at the C-21 position. This α-carbonyl carbocation is significantly destabilized by the adjacent electron-withdrawing carbonyl group, making its formation energetically prohibitive. jove.com

Computational studies on simpler α-haloketones confirm that reactions with less basic nucleophiles proceed via a low-energy SN2 transition state. up.ac.za The use of strong, basic nucleophiles is generally avoided as they can lead to competing side reactions, such as deprotonation to form an enolate. jove.comntu.edu.sg The choice of a relatively weak nucleophile, like a halide ion, ensures that the substitution pathway is dominant.

Molecular Interactions and Receptor Biology of 21 Chloroprogesterone

Glucocorticoid Receptor (GR) Binding and Activation Studies

The glucocorticoid receptor, a member of the nuclear receptor superfamily, mediates the physiological effects of glucocorticoids. The interaction of 21-Chloroprogesterone with the GR has been investigated to understand its potential as a tool for receptor studies and to characterize its glucocorticoid-like activity.

This compound as an Affinity Adsorbent for Receptor Purification

Affinity chromatography is a powerful technique for purifying proteins, including steroid receptors, from complex biological mixtures. This method utilizes a ligand (in this case, a steroid derivative) that is covalently attached to a solid support. The receptor, which has a specific affinity for the ligand, binds to the support while other proteins are washed away.

The use of steroid derivatives as affinity adsorbents has been crucial for the purification of steroid receptors. While the direct use of this compound as an affinity adsorbent for GR purification is not extensively documented in dedicated studies, the principle relies on the synthesis of steroid derivatives that can be covalently linked to a matrix like Sepharose. For instance, derivatives of estradiol (B170435) have been successfully used to purify the estrogen receptor, demonstrating the feasibility of this approach. core.ac.ukcore.ac.uk The synthesis of such adsorbents involves chemically modifying the steroid to introduce a reactive group that can form a stable bond with the chromatography matrix. core.ac.uk The purification process then involves passing a cytosol preparation containing the receptor through the affinity column, followed by washing steps to remove non-specifically bound proteins and subsequent elution of the purified receptor. core.ac.uk This methodology, while demonstrated for other receptors, provides the conceptual framework for how this compound could be theoretically employed for GR purification.

Characterization of Ligand-Receptor Complex Formation Dynamics

The formation of a ligand-receptor complex is a dynamic process governed by thermodynamic and kinetic parameters. These dynamics, including association and dissociation rates, determine the stability and lifetime of the complex, which in turn influences the biological response.

Studies on ligand-receptor interactions have evolved to include advanced techniques capable of probing these dynamics at the single-molecule level. For example, graphene-based single-molecule electronic devices have been used to measure the thermodynamic and kinetic constants of host-guest complex formation in real-time. hku.hk Such platforms can transduce the binding and unbinding events into electrical signals, allowing for the quantitative determination of binding and rate constants. hku.hk While specific studies detailing the complex formation dynamics of this compound with the GR using such advanced methods are not available, the general principles of ligand-receptor kinetics apply. The stability of the this compound-GR complex would be a function of its on-rate and off-rate, which could be determined using techniques like surface plasmon resonance or fluorescence-based assays.

Competitive Binding Assays with Glucocorticoid Receptor

Competitive binding assays are a standard method to determine the affinity of a ligand for its receptor. In these assays, a labeled ligand (e.g., a radioactive or fluorescent steroid) and an unlabeled competitor (in this case, this compound) compete for binding to the receptor. By measuring the displacement of the labeled ligand by increasing concentrations of the competitor, the relative binding affinity (RBA) of the competitor can be determined.

In a study investigating chemically reactive derivatives for affinity labeling of the glucocorticoid receptor from goat lactating mammary gland, this compound was tested for its ability to bind to the GR. nih.gov The study aimed to identify compounds that could bind irreversibly to the receptor. While the primary focus was on other derivatives, this compound was included in the panel of tested steroids. nih.govglobalauthorid.com Competitive binding assays are a fundamental component of such studies to establish the affinity of the test compounds for the receptor before assessing irreversible binding. nih.gov

CompoundRelative Binding Affinity (RBA) vs. Dexamethasone (B1670325)Source
Dexamethasone 21-mesylate1/15th that of Dexamethasone nih.gov

Note: Specific RBA data for this compound from this study is not provided in the available literature. The table includes data for a comparator compound from the same study to illustrate the type of data generated.

Progesterone (B1679170) Receptor (PR) Binding Affinities and Modulatory Effects

The progesterone receptor is another key member of the steroid receptor superfamily, playing a central role in female reproductive biology. The interaction of this compound with the PR is of particular interest due to its structural similarity to progesterone.

Quantitative Structure-Activity Relationship (QSAR) for Progesterone Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For steroid hormones, QSAR models can predict the binding affinity to a receptor based on various molecular descriptors.

Several QSAR studies have been performed on progestins to understand the structural features that govern their binding affinity to the progesterone receptor. researchgate.net These studies typically involve a training set of progestins with known binding affinities, which is used to develop a mathematical model. The predictive power of the model is then validated using a test set of compounds. researchgate.net Molecular descriptors used in these models can include electronic properties, steric factors, and hydrophobicity. While general QSAR models for progestin binding to the PR exist, specific QSAR analyses focusing on or explicitly including this compound are not prominently featured in the reviewed literature. However, such a model would theoretically assess the impact of the 21-chloro substitution on the binding affinity.

ProgestinObserved Receptor Binding Affinity (log RBA)Predicted Receptor Binding Affinity (log RBA)Source
Compound AX.XXY.YY researchgate.net
Compound BX.XXY.YY researchgate.net

Note: This table is a template illustrating the type of data presented in a QSAR study. Specific data for this compound is not available in the cited sources.

Steroid Receptor Binding Assays and Methodology

The binding of steroids to their receptors is typically quantified using steroid receptor binding assays. These assays are fundamental for characterizing the affinity and specificity of a ligand. The methodology often involves incubating a preparation of the receptor (e.g., from a cell lysate or purified protein) with a radiolabeled steroid in the presence and absence of an unlabeled competitor.

The basic principle involves separating the receptor-bound steroid from the free steroid, which can be achieved through various techniques such as dextran-coated charcoal adsorption, hydroxylapatite adsorption, or gel filtration. core.ac.uk The amount of bound radioactivity is then measured to determine the binding affinity. For the progesterone receptor, these assays would be used to determine the relative binding affinity of this compound compared to progesterone or other progestins. The crystal structure of the progesterone-bound human progesterone receptor ligand-binding domain has been resolved, providing detailed insights into the molecular interactions that confer selective affinity for progestins. rcsb.org This structural information is invaluable for interpreting data from binding assays and for the rational design of new PR modulators.

Interactions with Other Steroid Receptors and Related Binding Sites

The biological activity of a steroid is fundamentally linked to its ability to interact with various receptor proteins. The introduction of a chlorine atom at the C21 position of the progesterone molecule creates this compound, a modification that can significantly alter its binding characteristics compared to the parent hormone. This section explores the known interactions of this compound with steroid receptors and other related binding sites, focusing on its receptor selectivity profile and specific binding properties.

The Sigma-2 receptor (σ2R), identified as transmembrane protein 97 (TMEM97), is a recognized target for various steroidal and non-steroidal ligands and is implicated in cellular proliferation and neurological pathways. mdpi.comuniprot.organu.edu.au Steroids, including progesterone, are known to possess moderate to weak binding affinities at sigma receptors, leading to the hypothesis that they may act as endogenous modulators. sigmaaldrich.com

Despite the established relationship between steroids and sigma receptors, a review of the available scientific literature does not provide specific data on the binding affinity or interaction of this compound with the Sigma-2 receptor (σ2R/TMEM97). While its parent compound, progesterone, has been investigated for its role at sigma binding sites, the specific impact of 21-chlorination on σ2R interaction has not been detailed in the researched literature. sigmaaldrich.com Therefore, the binding properties of this compound at this particular receptor remain to be characterized.

The selectivity of a steroid for its primary receptor over other steroid receptors is a critical determinant of its pharmacological profile. To understand the specific effects of this compound, its binding affinity across a panel of steroid receptors must be considered.

Research into the molecular interactions of this compound has included its evaluation as a potential ligand for the glucocorticoid receptor (GR). In a study designed to identify reactive derivatives for labeling glucocorticoid binding sites, this compound was tested for its ability to bind to the GR from goat lactating mammary gland cytosol. nih.gov Although the study ultimately highlighted another compound as more effective for its specific purposes, the inclusion of this compound in this screening confirms its consideration as a potential, albeit not potent, ligand for the glucocorticoid receptor. nih.gov

Detailed quantitative binding data (such as Ki or IC50 values) for this compound at its primary target, the progesterone receptor (PR), as well as at other key steroid receptors like the androgen receptor (AR) and mineralocorticoid receptor (MR), are not extensively detailed in the reviewed scientific literature. A comprehensive receptor selectivity profile, therefore, remains incompletely defined.

The table below summarizes the available information on the receptor selectivity profile for this compound based on the surveyed literature.

Table 1: Receptor Selectivity Profile of this compound

ReceptorInteraction/Binding DataReference
Progesterone Receptor (PR)Data not available in reviewed literature
Glucocorticoid Receptor (GR)Tested for binding; characterized as a potential ligand. nih.gov
Androgen Receptor (AR)Data not available in reviewed literature
Mineralocorticoid Receptor (MR)Data not available in reviewed literature
Sigma-2 Receptor (σ2R/TMEM97)Data not available in reviewed literature

Enzymatic Transformations and Metabolic Studies of 21 Chloroprogesterone

Substrate Specificity and Catalytic Activity with Steroid Hydroxylases

The interaction of 21-chloroprogesterone with steroid hydroxylases, particularly the cytochrome P450 enzymes, is central to its use as a research tool. Its structure, which is a modification of the natural hormone progesterone (B1679170), targets it to the active sites of enzymes that normally metabolize progesterone.

CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase) are essential cytochrome P450 enzymes located in the endoplasmic reticulum that play pivotal roles in the biosynthesis of steroid hormones. CYP21A2 is responsible for hydroxylating progesterone and 17α-hydroxyprogesterone at the C21 position to produce 11-deoxycorticosterone and 11-deoxycortisol, respectively. CYP17A1 hydroxylates pregnenolone (B344588) and progesterone at the C17 position.

The introduction of a halogen, such as chlorine at the C21 position of progesterone, creates a molecule designed to interact with the active sites of these enzymes. The substitution of a hydrogen atom with a larger, electronegative chlorine atom can significantly influence binding affinity and orientation within the enzyme's active site. Non-covalent interactions, such as halogen-π bonds between the halogen atom and aromatic amino acid residues (e.g., phenylalanine) in the active site, can be important determinants of substrate selectivity and binding. nih.gov While specific kinetic data for the interaction between this compound and CYP17A1 or CYP21A2 is not extensively detailed, the principle behind its design is to act as a substrate analogue that competes with natural steroids for binding.

Table 1: Key Cytochrome P450 Enzymes in Progesterone Metabolism

Enzyme Natural Substrate(s) Primary Function Role in Steroidogenesis
CYP21A2 Progesterone, 17α-Hydroxyprogesterone 21-hydroxylation Essential for glucocorticoid and mineralocorticoid synthesis.

| CYP17A1 | Progesterone, Pregnenolone | 17α-hydroxylation, 17,20-lyase activity | Key for glucocorticoid and androgen synthesis. |

This table provides a summary of the primary functions of the cytochrome P450 enzymes targeted by this compound.

Halogenated steroids are frequently synthesized for use as mechanistic probes to explore the active sites of enzymes. This compound is particularly valuable as an affinity-labeling agent. researchgate.netresearchgate.netresearchgate.net Affinity labeling is a technique where a molecule that structurally resembles the natural substrate binds to the enzyme's active site and forms a permanent, covalent bond with a nearby amino acid residue.

In the case of this compound, the carbon-chlorine bond at the C21 position is more reactive than a carbon-hydrogen bond. After binding to the active site of an enzyme like CYP21A2, the chlorine atom can be displaced by a nucleophilic amino acid residue, effectively "labeling" that part of the enzyme. This allows researchers to:

Identify specific amino acids within the catalytic site.

Understand the spatial arrangement of the substrate relative to the enzyme's functional groups.

Investigate the catalytic mechanism of the hydroxylation reaction.

Improved procedures for the synthesis of this compound have been developed specifically to facilitate its use in these types of biochemical studies. researchgate.netresearchgate.netresearchgate.net

Interaction with Cytochrome P450 Enzymes (e.g., CYP17A1, CYP21A2)

Identification of In Vitro Metabolic Pathways

Investigating the in vitro metabolism of this compound helps to understand how the synthetic modification affects its breakdown and to predict potential metabolic routes.

Specific enzymatic biotransformation products of this compound are not extensively documented in available literature. The process of biotransformation is used to investigate metabolic pathways and can produce novel chemical structures. archive.org Typically, such studies would involve incubating this compound with enzyme preparations, such as liver microsomes (which are rich in cytochrome P450 enzymes) or purified recombinant enzymes. The resulting mixture would then be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to separate and identify any metabolites formed. Potential reactions could include hydroxylation at other positions on the steroid nucleus or reduction of ketone groups, alongside reactions involving the C21-chloride.

This compound itself is not a part of natural steroid metabolic networks; it is an exogenous compound used for research. However, its utility comes from its ability to interact with key nodes within these networks. The pathways for glucocorticoid and mineralocorticoid synthesis are critically dependent on the sequential action of hydroxylase enzymes, including CYP17A1 and CYP21A2. mdpi.com By acting as a probe for these specific enzymes, this compound helps to elucidate the function of crucial control points in steroidogenesis. Understanding the substrate tolerance and catalytic plasticity of these enzymes is vital, as defects can lead to diseases like congenital adrenal hyperplasia.

Enzymatic Biotransformation Products of this compound

Influence on Enzyme Systems and Drug-Enzyme Interactions

The influence of a steroid analogue can extend beyond its primary targets to affect a wider range of enzyme systems, potentially leading to drug-drug interactions.

Steroids can act as substrates, inhibitors, or inducers of various metabolizing enzymes, most notably the cytochrome P450 superfamily. iu.edudrugbank.com For instance, the parent compound, progesterone, is known to interact with multiple CYP enzymes, including CYP3A4, and can induce the expression of several others. iu.edudrugbank.com These interactions are critical because many pharmaceutical drugs are metabolized by the same enzymes.

An inhibitor can slow the metabolism of a co-administered drug, leading to higher-than-expected concentrations, while an inducer can accelerate metabolism, potentially reducing the drug's efficacy. While specific studies detailing the broad-spectrum enzyme interactions of this compound are limited, its structural similarity to progesterone suggests that it could potentially interact with other CYP isoforms. Such interactions would be a relevant area of investigation in pharmacological and toxicological studies.

Potential for Enzyme Induction or Inhibition Studies

The interaction of a xenobiotic compound with metabolic enzymes can lead to two primary outcomes: enzyme induction or enzyme inhibition. Both phenomena have significant clinical implications, as they can alter the metabolism of co-administered drugs, leading to either therapeutic failure or toxicity.

Enzyme Induction is a process where a compound increases the expression of a particular enzyme. For instance, certain drugs can act as ligands for nuclear receptors like the pregnane (B1235032) X receptor (PXR), leading to an upregulation of CYP3A4 gene transcription. sps.nhs.uk This increased enzyme level can accelerate the metabolism of other drugs that are substrates for CYP3A4, thereby reducing their plasma concentrations and efficacy. For example, the antibiotic rifampicin (B610482) is a potent inducer of CYP3A4 and can significantly decrease the effectiveness of hormonal contraceptives. gpnotebook.com Given that progesterone analogues can interact with these pathways, it is plausible that this compound or its metabolites could act as enzyme inducers. A study on medroxyprogesterone (B1676146) acetate, a synthetic progestin, demonstrated its ability to induce hepatic microsomal enzyme activity in rats, suggesting that progestogenic compounds can indeed possess enzyme-inducing properties. nih.gov

Enzyme Inhibition , conversely, is the reduction of an enzyme's metabolic activity. Inhibition can be reversible (competitive or non-competitive) or irreversible. libretexts.org Competitive inhibitors structurally resemble the substrate and compete for the same active site on the enzyme. libretexts.org Non-competitive inhibitors bind to a different site, altering the enzyme's conformation and reducing its catalytic efficiency. libretexts.org Irreversible inhibitors, often called suicide inhibitors, form a covalent bond with the enzyme, leading to permanent inactivation. sigmaaldrich.com Ketoconazole is a well-known inhibitor of CYP3A4 and can increase the plasma concentrations of co-administered drugs metabolized by this enzyme, raising the risk of adverse effects. d-nb.info Given the structural similarity of this compound to endogenous steroids, its potential to inhibit key enzymes in steroidogenesis or drug metabolism warrants investigation.

The table below summarizes key concepts related to enzyme induction and inhibition.

Interaction TypeMechanismConsequence on Co-administered Drug (Substrate)Example Perpetrator Drug
Enzyme Induction Increases the synthesis of metabolizing enzymes (e.g., CYPs).Decreased plasma concentration and potential loss of efficacy.Rifampicin, Carbamazepine sps.nhs.ukgpnotebook.com
Enzyme Inhibition Decreases the activity of metabolizing enzymes.Increased plasma concentration and potential for toxicity.Ketoconazole, Ritonavir d-nb.info

Investigation of Cytochrome P450-Mediated Drug-Drug Interactions (DDIs) using this compound Analogues

Direct experimental data on the drug-drug interaction profile of this compound is limited. However, extensive research on progesterone and its halogenated analogues provides a strong foundation for predicting its potential interactions. The cytochrome P450 system is central to these interactions. drugbank.commdpi.com

Progesterone is known to interact with a wide range of medications, and these interactions are often mediated by CYP enzymes. drugbank.comdrugs.com For example, drugs that induce CYP3A4, such as certain antiepileptics (e.g., carbamazepine) and antiretrovirals, can accelerate the metabolism of progestins, potentially leading to contraceptive failure. gpnotebook.com Conversely, inhibitors of CYP3A4 can increase progestin levels, potentially increasing the risk of side effects. fsrh.org

Studies on halogenated steroids and other halogenated molecules provide further insight. For instance, research into the synthesis and metabolism of halogenated pregnanes has explored their interactions with specific CYP enzymes like CYP17A1 and CYP21A2. nih.gov Such studies are crucial for understanding how the introduction of a halogen influences substrate recognition and turnover by these enzymes. The anesthetic halothane, a halogenated hydrocarbon, is known to be metabolized by CYP enzymes and to participate in drug interactions, highlighting that halogenation is a key factor in a molecule's metabolic profile. drugbank.com

The investigation of analogues is a common strategy in drug development to understand structure-activity relationships and potential liabilities. By studying a series of halogenated progesterone analogues, researchers can delineate the impact of the type and position of the halogen on CYP enzyme affinity, metabolism, and the potential for DDIs. This approach can help predict whether this compound is likely to be a substrate, inhibitor, or inducer of key CYP isoforms.

The table below lists key human cytochrome P450 enzymes involved in steroid and drug metabolism, which would be relevant for studying this compound.

EnzymePrimary Function in Steroid MetabolismKnown Interacting Drugs (Inducers/Inhibitors)
CYP3A4 Metabolism of a wide range of steroids, including progesterone, and the majority of clinical drugs. drugbank.comInducers: Rifampicin, St. John's Wort. Inhibitors: Ketoconazole, Clarithromycin. sps.nhs.ukd-nb.info
CYP21A2 21-hydroxylation of progesterone and 17α-hydroxyprogesterone. nih.govmdpi.comPrimarily interacts with endogenous substrates; specific drug interactions are less characterized.
CYP17A1 17α-hydroxylation and 17,20-lyase activity on pregnenolone and progesterone. nih.govInhibitors: Abiraterone, Ketoconazole. nih.gov
CYP2C9 Contributes to the metabolism of some steroids and various clinical drugs.Inducers: Rifampicin. Inhibitors: Fluconazole. d-nb.info
CYP2C19 Involved in the metabolism of a variety of drugs and has some role in steroid metabolism. stjude.orgInducers: Rifampicin. Inhibitors: Omeprazole, Fluvoxamine. mdpi.com

Structure Activity Relationship Sar and Computational Modeling of 21 Chloroprogesterone Derivatives

Impact of C-21 Halogenation on Steroid Bioactivity and Receptor Recognition

The introduction of a halogen atom at the C-21 position of the progesterone (B1679170) scaffold significantly influences the molecule's biological activity and its interaction with various steroid receptors. Halogenation, including the substitution with chlorine to form 21-chloroprogesterone, can alter the electronic properties, lipophilicity, and conformation of the steroid, thereby modulating its binding affinity and efficacy at target receptors. ijdvl.comnih.gov

Research indicates that the position and nature of the halogen atom are critical determinants of a steroid's potency and potential side effects. nih.gov Specifically, halogenation at the C-21 position on the corticosteroid skeleton has been shown to enhance the efficacy of these compounds as anti-inflammatory agents compared to non-halogenated counterparts like hydrocortisone. nih.gov However, this modification can also increase mineralocorticoid activity, an often undesirable side effect. ijdvl.com Progesterone itself is known to have a high affinity for the mineralocorticoid receptor (MR), where in humans, it acts as an antagonist to aldosterone. nih.gov The introduction of a halogen at C-21 can further modulate this interaction. Studies on various pregnanesteroids suggest that a flatter conformation of the ligand is a critical parameter for the biological effect at the MR. conicet.gov.ar

The binding affinity of progestins to the progesterone receptor (PR) is a key factor in their therapeutic action. nih.gov The Δ4-3-one system in the A-ring is a consistently required element for PR binding. tandfonline.comnih.gov Modifications to the steroid, such as the C-21 chloro substitution, can influence how the molecule fits into the ligand-binding domain (LBD) of the receptor. pnas.org While progesterone enters the cell via passive diffusion and binds to the PR in the nucleus, the specific conformational changes induced by ligand binding are crucial for subsequent biological events, such as receptor dimerization and DNA binding. nih.govpnas.org The binding of different ligands, including agonists and antagonists, induces distinct conformational changes in the PR's LBD. pnas.orgresearchgate.net Therefore, the addition of a C-21 chloro group in this compound would be expected to alter these conformational dynamics, thereby affecting its activity profile not only at the PR but also at other steroid receptors like the MR and glucocorticoid receptor (GR). nih.gov

Table 1: Comparative Receptor Binding Affinities (RBA) of Progesterone and a Related C-21 Modified Analog This table is illustrative, based on general principles of steroid SAR. Specific RBA values for this compound are not readily available in the cited literature and would require dedicated experimental assays.

CompoundProgesterone Receptor (PR) RBA (%)Mineralocorticoid Receptor (MR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)
Progesterone100HighWeak nih.gov
17α-hydroxyprogesterone caproate26-30 nih.govNot specifiedNot specified
This compoundPredicted to be alteredPredicted to be alteredPredicted to be altered

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For progestins and their analogues, QSAR studies are instrumental in understanding the structural requirements for receptor binding and in designing new, more potent, or selective molecules. scielo.brnih.gov

Selection of Molecular Descriptors and Statistical Analysis

A critical step in developing a robust QSAR model is the selection of appropriate molecular descriptors that can quantitatively represent the physicochemical properties of the molecules. acs.org For steroid analogues like this compound, descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scielo.brscispace.com For this compound, the electronegativity of the chlorine atom significantly impacts these descriptors.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. nih.gov Molecular connectivity indices are a common example. catalysis.blog

Geometrical/3D Descriptors: These are calculated from the 3D structure of the molecule and include parameters like van der Waals volume, surface area, and radial distribution functions (RDF), which provide information on interatomic distances. kg.ac.rsnih.gov

Physicochemical Descriptors: Lipophilicity, often represented by logP, is a crucial descriptor for steroids as it relates to membrane permeability and binding. ingentaconnect.com

Once descriptors are calculated, statistical methods are employed to build the QSAR model. Techniques like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), Partial Least Squares (PLS), and more advanced machine learning methods like Genetic Neural Networks (GNN) and Support Vector Machines (SVM) are used. acs.orgscispace.comkg.ac.rsmdpi.com These methods aim to create a predictive equation that links the selected descriptors to the biological activity, such as receptor binding affinity. acs.orgresearchgate.net

Table 2: Common Molecular Descriptors in Steroid QSAR Studies

Descriptor ClassExamplesRelevance to this compound
Electronic Partial Charges, HOMO/LUMO energies, Electronegativity researcher.lifeThe high electronegativity of the C-21 chlorine atom alters the electronic distribution across the steroid.
Topological Molecular Connectivity Indices, Wiener Index nih.govDescribes the connectivity and branching of the steroid skeleton.
3D/Geometrical Van der Waals Volume, Molecular Surface Area, RDF kg.ac.rsThe size and shape of the chloro-substituent affect steric interactions within the receptor pocket.
Physicochemical LogP (Lipophilicity), Polarizability ingentaconnect.comresearcher.lifeHalogenation generally increases lipophilicity, which can influence receptor binding and pharmacokinetics.

Predictive Modeling of Receptor Binding or Enzyme Inhibition

The ultimate goal of QSAR is to develop models with high predictive power for new, untested compounds. frontiersin.org For this compound analogues, these models can predict their binding affinity for the progesterone receptor or other steroid receptors. acs.orgbmc-rm.org For instance, a QSAR model for PR antagonists might be developed using a dataset of compounds with known inhibitory activity. frontiersin.org

The process involves dividing a dataset of known progestins into a training set, used to build the model, and a test set, used to validate its predictive ability. acs.orgfrontiersin.org The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (r²) for the training set and the predictive r-squared (q² or R²pred) for the test set. scielo.brresearcher.life

Recent advances have incorporated deep learning (DL) approaches, which use 3D chemical structures to predict agonist or antagonist activity with high performance, offering powerful tools for virtual screening. frontiersin.org Such models, trained on diverse sets of progestins, could accurately predict the PR binding affinity of this compound and its derivatives, guiding the synthesis of compounds with desired activity profiles. bmc-rm.orgresearchgate.net Consensus QSAR models suggest that properties like molecular topology, atomic polarizability, electronegativity, and van der Waals volume, which are directly influenced by the presence of a chlorine atom, are significant contributors to ligand binding affinity. researcher.lifemdpi.com

In Silico Approaches to Molecular Design and Ligand Optimization

In silico methods, such as molecular docking and pharmacophore mapping, are powerful computational tools used to simulate and analyze the interactions between a ligand like this compound and its biological targets. mdpi.comeco-vector.com These approaches provide detailed insights into the molecular basis of binding and are crucial for the rational design and optimization of new ligands. nih.gov

Molecular Docking Simulations with Steroid Receptors and Enzymes

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein, such as the progesterone receptor (PR). eco-vector.comfrontiersin.org The process involves placing the 3D structure of this compound into the ligand-binding pocket (LBP) of the PR, whose crystal structure is available from databases like the Protein Data Bank (PDB). frontiersin.org Docking algorithms then calculate the most stable binding poses and estimate the binding energy, which correlates with binding affinity. plos.org

Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For the PR, key amino acid residues like Gln725 and Phe778 are known to form important contacts with progesterone. mdpi.com The introduction of the C-21 chloro group in this compound would likely alter these interactions. The chlorine atom could engage in specific halogen bonds or van der Waals interactions within the LBP, potentially increasing binding affinity. For instance, docking studies of various ligands with the PR have identified key interacting residues in the binding pocket, including Leu715, Leu718, and Met759, which could form hydrophobic interactions with a modified steroid. plos.org These simulations allow for the prediction of how structural modifications to the progesterone backbone will affect receptor binding, guiding the design of more potent or selective analogues. scilit.com

Conformational Analysis and Pharmacophore Mapping of this compound

The biological activity of a steroid is highly dependent on its three-dimensional shape or conformation. tandfonline.comnih.gov Natural steroid hormones are flexible, allowing them to adopt optimal conformations for binding to different protein sites. nih.gov Conformational analysis of this compound involves calculating its stable low-energy conformations. The presence of the C-21 chloro group can influence the flexibility of the C-17 side chain, which in turn affects how the molecule presents itself to the receptor. tandfonline.com

Table 3: Summary of In Silico Findings for Progestin-Receptor Interactions

In Silico MethodKey Findings for Progestin BindingApplication to this compound
Molecular Docking Identifies key H-bonds and hydrophobic interactions in the LBP. mdpi.complos.org Binding energy scores correlate with affinity. frontiersin.orgPredicts specific interactions of the C-21 chloro group within the PR pocket and estimates binding affinity.
Conformational Analysis Natural hormones exhibit conformational flexibility. nih.gov The A-ring conformation is critical for binding. tandfonline.comDetermines how the C-21 chloro group affects the preferred conformation and flexibility of the C-17 side chain.
Pharmacophore Mapping Defines essential 3D features: H-bond acceptors, hydrophobic centers, aromatic rings. mdpi.comnih.govAssesses the fit of this compound to the established PR pharmacophore to guide optimization.

Advanced Analytical and Spectroscopic Methods in 21 Chloroprogesterone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex steroids like 21-chloroprogesterone. nih.govhyphadiscovery.com It provides detailed information about the carbon-hydrogen framework and through-space atomic interactions, which are essential for confirming the compound's constitution and determining its preferred three-dimensional shape or conformation in solution. copernicus.orgacdlabs.com

Detailed structural analysis is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

1D NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl protons (C18 and C19), the acetyl group protons at C21, and the various methylene (B1212753) and methine protons of the steroid core. The presence of the chlorine atom at the C21 position induces a significant downfield shift for the C21 protons compared to its parent compound, progesterone (B1679170).

2D NMR: To assemble the complete molecular structure, several 2D NMR experiments are employed. hyphadiscovery.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is used to trace the proton-proton connectivity networks within the steroid's rings and side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations are critical for connecting the different spin systems and piecing together the entire molecular skeleton, including the placement of quaternary carbons and functional groups. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. hyphadiscovery.com This information is crucial for determining the stereochemistry and the conformational preferences of the molecule in solution. For instance, NOESY can confirm the trans fusion of the B/C and C/D rings characteristic of the steroid nucleus.

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals of this compound. Furthermore, by comparing experimental NMR parameters (chemical shifts, coupling constants, and NOEs) with values calculated using quantum mechanics (like Density Functional Theory, DFT), researchers can perform a detailed conformational analysis to identify the most stable three-dimensional structure of the molecule in solution. nih.govauremn.org.br

Table 1: NMR Spectroscopy Techniques in the Analysis of this compound

NMR Experiment Abbreviation Primary Information Obtained Application to this compound
Proton NMR ¹H NMR Provides chemical shift and coupling constants for protons. Identifies the number and electronic environment of protons; confirms the presence of key functional groups.
Carbon-13 NMR ¹³C NMR Provides chemical shifts for carbon atoms. Determines the number of unique carbons and identifies the carbon skeleton.
Correlation Spectroscopy COSY Shows proton-proton (H-H) correlations through bonds. Establishes the connectivity of protons within the steroid rings and the side chain.
Heteronuclear Single Quantum Coherence HSQC Shows direct one-bond proton-carbon (H-C) correlations. Assigns specific protons to their directly attached carbon atoms.
Heteronuclear Multiple Bond Correlation HMBC Shows long-range (2-3 bond) proton-carbon (H-C) correlations. Connects different fragments of the molecule, confirms the position of the chloroacetyl group and quaternary carbons.
Nuclear Overhauser Effect Spectroscopy NOESY Shows through-space correlations between protons. Determines the stereochemistry and preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Characterization of this compound and its Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. wikipedia.org In the context of this compound research, it is primarily used for molecular weight confirmation and for the identification and structural elucidation of its metabolites. bioivt.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most common approach. lcms.czplos.org

The process involves introducing the sample into an ion source, where molecules are ionized. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for steroids as they minimize fragmentation, allowing for the detection of the intact molecular ion. lcms.cznih.gov The presence of chlorine in this compound would result in a characteristic isotopic pattern for the molecular ion peak (M) and its corresponding (M+2) peak in a roughly 3:1 ratio, confirming the presence of a single chlorine atom.

For metabolite identification, tandem mass spectrometry (MS/MS) is employed. wikipedia.org

Parent Compound Analysis: First, the parent drug, this compound, is infused into the mass spectrometer to determine its precise mass and to study its fragmentation pattern under collision-induced dissociation (CID). This provides a reference spectrum.

Metabolite Screening: Biological samples (e.g., from in vitro incubations with liver microsomes) are analyzed by LC-MS. The instrument screens for signals corresponding to expected metabolic transformations (e.g., hydroxylation, reduction, glucuronidation) of the parent drug. bioivt.com

Structural Elucidation: When a potential metabolite is detected, an MS/MS experiment is performed on its molecular ion. The resulting fragmentation pattern is compared to that of the parent drug. plos.orgnih.gov The mass shift in the fragment ions can help pinpoint the site of metabolic modification on the steroid skeleton. For example, a 16-dalton increase in a fragment containing the A-ring would suggest hydroxylation occurred on that ring.

Common metabolic pathways for steroids like progesterone include hydroxylations, reductions of ketones, and conjugations. plos.org Therefore, potential metabolites of this compound could include hydroxylated derivatives, and reduced forms of the ketones at C3 and C20. LC-MS/MS provides the sensitivity and specificity needed to detect and identify these metabolites even at very low concentrations in complex biological matrices. bioivt.complos.org

Table 2: Mass Spectrometry in this compound Research

| Technique | Ionization Method | Mass Analyzer | Application | | :--- | :--- | :--- | :--- | | Liquid Chromatography-Mass Spectrometry | LC-MS | ESI, APCI | Quadrupole, Time-of-Flight (TOF) | Molecular weight confirmation of this compound. | | Tandem Mass Spectrometry | LC-MS/MS | ESI, APCI | Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (Q-TOF) | Structural elucidation of metabolites by comparing fragmentation patterns with the parent compound. | | High-Resolution Mass Spectrometry | HRMS | ESI, APCI | TOF, Orbitrap | Provides highly accurate mass measurements for determining the elemental composition of the parent drug and its metabolites. |

Chromatographic Techniques (e.g., HPLC, GC) in Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of synthetic compounds and for the assessment of their purity. scispace.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most important chromatographic methods in this regard. innovareacademics.in

High-Performance Liquid Chromatography (HPLC) for Purification

HPLC is the method of choice for the purification of synthetic steroids like this compound from reaction mixtures. chromatographyonline.comkromasil.com Preparative reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov

Principle: In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.govrsc.org

Application: The crude synthetic product containing this compound and other impurities (e.g., starting materials, by-products) is injected onto the column. As the mobile phase flows through, compounds with higher polarity elute faster, while less polar compounds like the target steroid are retained longer. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the retained compounds are eluted one by one. chromatographyonline.com A UV detector is typically used to monitor the column effluent, and fractions corresponding to the main product peak are collected. The efficiency and selectivity of HPLC allow for the isolation of this compound with very high purity. kromasil.com

Gas Chromatography (GC) for Purity Assessment

Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID), is a primary method for assessing the purity of organic compounds, including steroids. nih.gov

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a long capillary column. The sample is vaporized in a hot injector and carried through the column by an inert gas (e.g., helium). sigmaaldrich.com The FID is highly sensitive to organic compounds and its response is directly proportional to the mass of carbon, making it excellent for quantification.

Application: To assess the purity of a purified sample of this compound, a small amount is dissolved in a suitable solvent and injected into the GC. The method separates the main compound from any residual volatile impurities. chromatographyonline.comchromatographyonline.com The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram (area percent method). The high resolution of capillary GC can detect even trace levels of impurities. phenomenex.com

Table 3: Chromatographic Techniques for this compound

Technique Typical Stationary Phase Typical Mobile Phase / Carrier Gas Detector Primary Use
Preparative RP-HPLC C18 (Octadecylsilane) Water/Acetonitrile or Water/Methanol gradient UV Purification of the synthesized product.
Analytical GC Phenyl-methylpolysiloxane (e.g., DB-5) Helium or Hydrogen Flame Ionization Detector (FID) Purity assessment of the final product.

Q & A

Q. How can researchers ensure rigorous reporting of negative or inconclusive results in this compound studies?

  • Methodological Answer : Follow the ARRIVE or CONSORT-EHEALTH guidelines for preclinical and clinical studies, respectively. Clearly document experimental limitations (e.g., small sample sizes, assay variability) in the discussion. Use the "raw data + analysis code" model (e.g., GitHub repositories) for transparency. Negative results should still report effect sizes and power calculations to aid future meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.